

Transcriptional Regulation of the Human CYR61/CCN1 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	CP61				
Cat. No.:	B15598658	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN family member 1 (CCN1), is a matricellular protein critical to a host of physiological and pathological processes, including angiogenesis, inflammation, tissue repair, and tumorigenesis. As a secreted, extracellular matrix (ECM)-associated signaling molecule, CYR61/CCN1 modulates a wide array of cellular functions such as adhesion, migration, proliferation, differentiation, and apoptosis. Its expression is tightly controlled at the transcriptional level, responding to a diverse set of extracellular stimuli. This technical guide provides an in-depth overview of the core mechanisms governing the transcriptional regulation of the human CYR61/CCN1 gene, offering valuable insights for researchers and professionals in drug development.

Core Transcriptional Machinery and Regulatory Elements

The transcriptional control of CYR61/CCN1 is orchestrated by a complex interplay of transcription factors and their corresponding binding sites within the gene's promoter and enhancer regions. Several key regulatory elements have been identified that are crucial for the induction of CYR61/CCN1 expression in response to various signals.

Key Transcription Factors and Binding Sites:



- AP-1 (Activator Protein-1): The AP-1 binding site in the CYR61/CCN1 promoter is a critical hub for integrating signals from various pathways. The transcription factor c-Jun, a component of the AP-1 complex, directly binds to this site, particularly in response to reactive oxygen species (ROS) and hypoxia.
- CREB (cAMP Response Element-Binding Protein): A cAMP response element (CRE) in the
 promoter is targeted by CREB. Phosphorylation of CREB, often modulated by pathways like
 p38 MAPK, is essential for its activation and subsequent induction of CYR61/CCN1
 transcription.
- SRF (Serum Response Factor): The serum response element (SRE), which contains a CArG box, is a key mediator of CYR61/CCN1 induction by serum and mechanical strain. SRF, in conjunction with co-activators like Myocardin-Related Transcription Factor-A (MRTF-A), binds to this element.
- Smad Proteins: The transforming growth factor-beta (TGF-β) signaling pathway converges on the CYR61/CCN1 promoter through the binding of Smad proteins to consensus sequences.
- STAT3 (Signal Transducer and Activator of Transcription 3): Epidermal growth factor (EGF) stimulation leads to the activation of the JAK2/STAT3 pathway, with STAT3 playing a role in regulating CYR61/CCN1 expression.
- HIF-1 α (Hypoxia-Inducible Factor-1 α): Under hypoxic conditions, HIF-1 α cooperates with c-Jun/AP-1 to drive CYR61/CCN1 transcription.
- YAP (Yes-associated protein): The Hippo signaling pathway effector YAP can activate the CYR61/CCN1 gene promoter through its interaction with TEAD transcription factors.
- FOXO3a (Forkhead box protein O3a): Studies have confirmed the transcriptional regulation of CYR61 by FOXO3a.

Signaling Pathways Regulating CYR61/CCN1 Transcription



A multitude of signaling cascades converge on the CYR61/CCN1 promoter to fine-tune its expression. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Growth Factor and Cytokine Signaling

- Sphingosine 1-Phosphate (S1P) Signaling: S1P, a bioactive lysolipid, rapidly and transiently increases CYR61/CCN1 expression. This induction is primarily transcriptional, with a reported fivefold increase in the transcription rate.[1] The signaling cascade involves the RhoA GTPase and the p38 MAPK pathway, leading to the phosphorylation of CREB.[1]
- Transforming Growth Factor-beta (TGF- β) Signaling: TGF- β activates CYR61/CCN1 transcription through the canonical Smad pathway.
- Epidermal Growth Factor (EGF) Signaling: EGF upregulates CYR61/CCN1 expression via the JAK2/STAT3 pathway. Interestingly, the MAPK/ERK pathway appears to have a counter-regulatory role in this process.
- Wnt/β-catenin Signaling: The canonical Wnt signaling pathway directly targets the CYR61/CCN1 gene, with β-catenin playing a key role in its activation.

Mechanical and Stress-Responsive Signaling

- Mechanical Strain: Mechanical forces, such as those experienced by smooth muscle cells, induce CYR61/CCN1 expression. This mechanotransduction involves RhoA-mediated actin remodeling and the p38 MAPK pathway, which ultimately leads to the activation of the SRF/MRTF-A complex at the SRE. Fibroblasts subjected to mechanical stress in a 3D collagen gel showed at least a 15-fold higher level of Cyr61 mRNA compared to those in a relaxed state.[2]
- Hypoxia: Low oxygen tension is a potent inducer of CYR61/CCN1. This response is mediated by the cooperation of HIF-1α with the c-Jun/AP-1 transcription factor complex at the AP-1 binding site in the gene's promoter.

Quantitative Data on CYR61/CCN1 Gene Expression



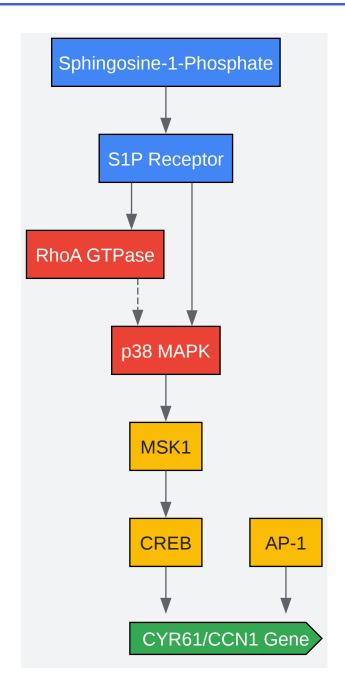
The following tables summarize quantitative data on the regulation of CYR61/CCN1 expression from various studies.

Stimulus	Cell Type	Fold Change in Expression/Acti vity	Method	Reference
Sphingosine 1- Phosphate (S1P)	Smooth Muscle Cells	5-fold increase in transcription rate	Nuclear Run-on Assay	[1]
Mechanical Stress	Fibroblasts	At least 15-fold increase in mRNA	Not Specified	[2]
Cyclic Strain	Not Specified	~4-fold enrichment of MRTF-A at promoter	ChIP Assay	[3]
Estrogen	MCF-12A Breast Cancer Cells	8-12-fold increase in mRNA	Not Specified	[4]
Estrogen	MCF-7 Breast Cancer Cells	3-5-fold increase in mRNA	Not Specified	[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involved in the study of CYR61/CCN1 transcriptional regulation.

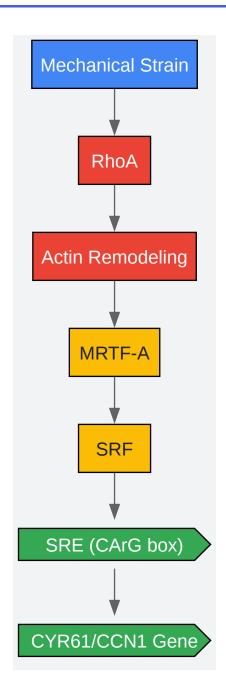




Click to download full resolution via product page

Caption: S1P signaling pathway leading to CYR61/CCN1 transcription.

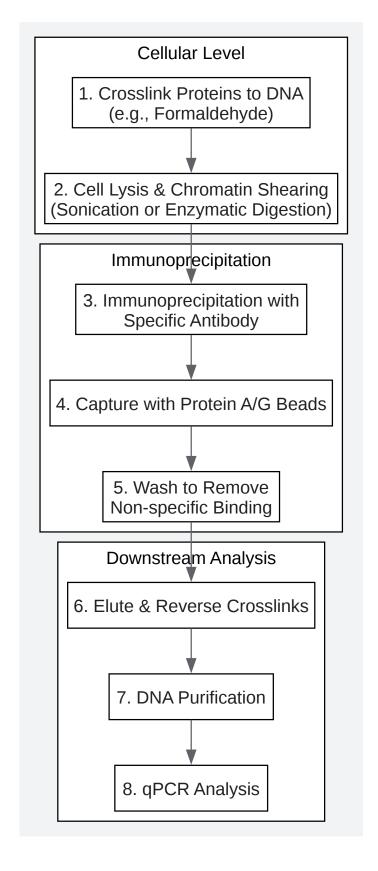




Click to download full resolution via product page

Caption: Mechanotransduction pathway for CYR61/CCN1 induction.





Click to download full resolution via product page

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).



Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CYR61/CCN1 transcriptional regulation.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol outlines the general steps for performing ChIP to identify the in vivo binding of a transcription factor to the CYR61/CCN1 promoter.

- 1. Cell Culture and Cross-linking:
- Culture cells to 80-90% confluency.
- Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Wash cells twice with ice-cold PBS.
- 2. Cell Lysis and Chromatin Shearing:
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion. The optimal shearing conditions should be determined empirically.
- 3. Immunoprecipitation:
- Pre-clear the chromatin lysate with protein A/G-agarose/magnetic beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. A negative control immunoprecipitation should be performed with a non-specific IgG.



- Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.
- 4. Washes and Elution:
- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove nonspecifically bound chromatin.
- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- 5. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
- 6. DNA Analysis:
- Analyze the purified DNA by qPCR using primers flanking the putative transcription factor binding site in the CYR61/CCN1 promoter. The enrichment of the target sequence is calculated relative to the input and the IgG control.

Luciferase Reporter Assay Protocol

This assay is used to measure the activity of the CYR61/CCN1 promoter in response to various stimuli.

- 1. Plasmid Constructs:
- Clone the human CYR61/CCN1 promoter region of interest upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.
- A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control
 of a constitutive promoter is used for normalization of transfection efficiency.



- 2. Cell Culture and Transfection:
- Seed cells in a multi-well plate.
- Co-transfect the cells with the CYR61/CCN1 promoter-reporter construct and the normalization control plasmid using a suitable transfection reagent.
- 3. Cell Treatment and Lysis:
- After 24-48 hours of transfection, treat the cells with the desired stimuli (e.g., growth factors, chemical inhibitors).
- · Lyse the cells using a passive lysis buffer.
- 4. Luminescence Measurement:
- Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.
- 5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Express the results as fold induction over the untreated control.

RT-qPCR Protocol for CYR61/CCN1 mRNA Quantification

This protocol is for quantifying the relative expression levels of CYR61/CCN1 mRNA.

- 1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from cells or tissues using a suitable RNA isolation kit.
- Assess RNA quality and quantity.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random primers.



2. qPCR Reaction:

- Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green or probe-based),
 cDNA template, and primers specific for CYR61/CCN1 and a reference gene (e.g., GAPDH, ACTB).
- Perform the qPCR in a real-time PCR instrument.
- 3. Data Analysis:
- Determine the cycle threshold (Ct) values for CYR61/CCN1 and the reference gene in each sample.
- Calculate the relative expression of CYR61/CCN1 using the ΔΔCt method, normalizing to the reference gene and expressing the results as fold change relative to a control condition.

Electrophoretic Mobility Shift Assay (EMSA) Protocol

EMSA is used to detect the in vitro binding of a transcription factor to a specific DNA sequence within the CYR61/CCN1 promoter.

1. Probe Preparation:

- Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the CYR61/CCN1 promoter.
- Label the double-stranded DNA probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

2. Binding Reaction:

- Incubate the labeled probe with nuclear extracts or a purified transcription factor in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
- For competition assays, add an excess of unlabeled specific or non-specific competitor oligonucleotides to the reaction before adding the labeled probe.



- For supershift assays, add an antibody specific to the transcription factor to the reaction after the initial binding incubation.
- 3. Electrophoresis:
- Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
- 4. Detection:
- Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

Conclusion

The transcriptional regulation of the CYR61/CCN1 gene is a highly complex and tightly regulated process involving a multitude of transcription factors, signaling pathways, and regulatory elements. This guide provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough grasp of these regulatory networks is essential for researchers and drug development professionals aiming to modulate CYR61/CCN1 expression for therapeutic benefit in a variety of diseases, including cancer and inflammatory disorders. The provided diagrams and protocols serve as a valuable resource for designing and executing experiments to further unravel the intricacies of CYR61/CCN1 gene regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regulation of Cyr61/CCN1 gene expression through RhoA GTPase and p38MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three members of the connective tissue growth factor family CCN are differentially regulated by mechanical stress PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Mechanical Regulation of the Proangiogenic Factor CCN1/CYR61 Gene Requires the Combined Activities of MRTF-A and CREB-binding Protein Histone Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- To cite this document: BenchChem. [Transcriptional Regulation of the Human CYR61/CCN1 Gene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598658#transcriptional-regulation-of-the-human-cyr61-ccn1-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com